2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid

Catalog No.
S1551686
CAS No.
26563-68-8
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid

CAS Number

26563-68-8

Product Name

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23+,27-,28+,29+,30-/m0/s1

InChI Key

MDZKJHQSJHYOHJ-HFYZCPLSSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H](C3(C)C)O)O)C

Isolation and Identification:

This compound, also known as Holopteleic acid, was first isolated from the heartwood of the tree species Holoptelea integrifolia in 1997. Researchers identified its structure using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry [].

Potential Biological Activities:

Studies suggest that 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid might possess various biological activities, including:

  • Anti-cancer properties: A study published in 2006 investigated the effect of a closely related compound, (2alpha,3beta)-2,3-dihydroxyolean-12-en-28-oic acid, on colon cancer cells. The results indicated that the compound induced apoptosis, a form of programmed cell death, in these cells [].
  • Other potential activities: Further research suggests the compound might have additional biological activities, including anti-inflammatory and antimicrobial properties. However, more studies are needed to confirm these findings [].

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid, commonly known as maslinic acid, is a pentacyclic triterpenoid compound derived from the oleanane family. Its molecular formula is C30H48O4, and it features two hydroxyl groups at the 2 and 3 positions of the oleanene skeleton, contributing to its unique chemical properties. This compound is primarily found in various plants, notably in olives and sage, where it plays a significant role in their biological activity and health benefits .

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
  • Esterification: It can react with carboxylic acids to form esters, which are often used to enhance solubility in organic solvents.
  • Acylation: The hydroxyl groups can also undergo acylation reactions to form acyl derivatives, increasing its reactivity and potential applications in medicinal chemistry .

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: The compound demonstrates significant anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity: Studies indicate that maslinic acid possesses antimicrobial properties against various pathogens, including bacteria and fungi.
  • Antitumor Effects: Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

The synthesis of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid can be achieved through various methods:

  • Extraction from Natural Sources: The most common method involves extracting the compound from plant materials such as olives and sage using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis can be performed using starting materials like oleanolic acid through hydroxylation reactions facilitated by reagents such as boron trifluoride or other catalysts.
  • Biotechnological Approaches: Recent advancements include using microbial fermentation to produce maslinic acid from precursor compounds .

The applications of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid span several fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for use in drug formulations targeting chronic diseases.
  • Cosmetics: Its skin-protective properties make it a valuable ingredient in cosmetic formulations aimed at anti-aging and skin repair.
  • Food Industry: As a natural preservative due to its antimicrobial properties, it is considered for use in food preservation and enhancement .

Several compounds share structural similarities with 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
Oleanolic AcidHighLacks the hydroxyl group at position 3
Ursolic AcidModerateContains an additional methyl group at position 28
Betulinic AcidModerateExhibits stronger antiviral activity
Maslinic Acid (2alpha,3beta-Dihydroxyolean)LowDifferent stereochemistry at the hydroxyl groups

Maslinic acid stands out due to its specific arrangement of hydroxyl groups and its diverse biological activities compared to these similar compounds .

XLogP3

6.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 g/mol

Monoisotopic Mass

472.35526001 g/mol

Heavy Atom Count

34

Appearance

Powder

Dates

Modify: 2023-08-15

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